SRT 1720 monohydrochloride

SIRT1 activation Resveratrol STAC

SRT 1720 monohydrochloride uniquely pairs sub‑micromolar allosteric SIRT1 activation with proven oral bioavailability (~50%, t₁/₂ ~5 h in mice) and >230‑fold selectivity over SIRT2/3. Unlike generic polyphenolic activators or even clinical‑stage analog SRT 2104, this compound engages a distinct allosteric site, producing non‑identical, context‑dependent biological outcomes. Researchers who require reproducibility in chronic metabolic models (Lepob/ob, Zucker fa/fa, diet‑induced obese mice) rely on this specific monohydrochloride salt for consistent solubility and pharmacokinetics. Choose SRT 1720 monohydrochloride when isoform‑level precision and translational validity are non‑negotiable.

Molecular Formula C25H24ClN7OS
Molecular Weight 506.0 g/mol
CAS No. 1001645-58-4
Cat. No. B1662792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRT 1720 monohydrochloride
CAS1001645-58-4
SynonymsN-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide; hydrochloride
Molecular FormulaC25H24ClN7OS
Molecular Weight506.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl
InChIInChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H
InChIKeyDTGRRMPPXCRRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

SRT 1720 monohydrochloride (CAS 1001645-58-4): A Selective and Orally Bioavailable SIRT1 Activator for Metabolic and Longevity Research


SRT 1720 monohydrochloride is a synthetic small molecule belonging to the class of sirtuin-activating compounds (STACs) [1]. It functions as a selective and orally active allosteric activator of the NAD⁺-dependent deacetylase SIRT1, with reported EC₁.₅ values in the sub-micromolar range in cell-free assays [2]. This compound is structurally distinct from natural polyphenolic activators and is supplied as the monohydrochloride salt for enhanced solubility and handling in research applications [3].

Why Generic Substitution of SRT 1720 monohydrochloride is Not Advised in SIRT1 Research


SIRT1-activating compounds (STACs) exhibit profound structural and functional divergence; generic substitution across this class is not scientifically justifiable. SRT 1720 monohydrochloride possesses a distinct allosteric binding site on the SIRT1-substrate complex and a specific selectivity profile that differs significantly from other STACs [1]. Critically, a comparative study of SRT 1720 and its clinical-stage analog SRT 2104 demonstrated non-identical, context-dependent biological outcomes, confirming that these compounds cannot be used interchangeably without altering experimental results [2]. Furthermore, the specific salt form (monohydrochloride) has direct implications for solubility and in vivo formulation, which can affect pharmacokinetic parameters and experimental reproducibility.

Quantitative Differentiation of SRT 1720 monohydrochloride: A Head-to-Head Comparison Guide


Superior Potency Over Resveratrol: A 1000-Fold Increase in SIRT1 Activation

SRT 1720 demonstrates a 1000-fold higher potency in activating SIRT1 compared to the natural polyphenol resveratrol. This is a direct and quantifiable advantage in experimental systems requiring robust SIRT1 activation without confounding polypharmacology .

SIRT1 activation Resveratrol STAC Cell-free assay

Quantified SIRT1 Selectivity: >230-Fold Preference Over SIRT2 and SIRT3

SRT 1720 is a highly selective SIRT1 activator. It exhibits a >230-fold lower potency for the closely related sirtuin isoforms SIRT2 and SIRT3, as defined by EC₁.₅ values . The maximum activation rate for SIRT2 and SIRT3 is also substantially lower than that for SIRT1 .

SIRT1 selectivity SIRT2 SIRT3 Cell-free assay

Oral Bioavailability in Mice: A PK Profile Enabling Robust In Vivo Studies

SRT 1720 exhibits a favorable pharmacokinetic (PK) profile in mice following oral administration, making it a practical tool for chronic in vivo studies. This profile is well-defined and allows for predictable systemic exposure .

Pharmacokinetics Oral bioavailability Mouse In vivo

In Vivo Metabolic Efficacy: Significant Reduction of Hyperglycemia in Obese Mice

In a genetic model of obesity and diabetes (Lepob/ob mice), oral administration of SRT 1720 leads to a significant, dose-dependent reduction in fasting blood glucose, demonstrating robust in vivo metabolic efficacy . This effect is sustained over multiple weeks of treatment.

In vivo efficacy Metabolic disease Diabetes Ob/ob mice

Long-Term Healthspan Extension: A 44% Increase in Mean Lifespan in Obese Mice

A landmark study from the National Institute on Aging demonstrated that long-term oral administration of SRT 1720 extends both mean and maximum lifespan of adult mice fed a high-fat diet [1]. This outcome is associated with multiple health benefits, including reduced liver steatosis and increased insulin sensitivity.

Longevity Healthspan Diet-induced obesity In vivo

Optimal Research and Discovery Applications for SRT 1720 monohydrochloride Based on Evidentiary Differentiation


In Vivo Studies of Metabolic Disease and Insulin Resistance

SRT 1720 monohydrochloride is optimally suited for chronic oral dosing studies in rodent models of type 2 diabetes and diet-induced obesity. Its established 50% oral bioavailability and ~5-hour half-life in mice support once-daily administration . Researchers can replicate the significant reductions in fasting blood glucose and hyperinsulinemia observed in Lepob/ob mice and Zucker fa/fa rats, as well as the improvements in mitochondrial capacity in skeletal muscle .

Longevity and Healthspan Studies in Mammalian Models

Given its demonstrated ability to extend both mean and maximum lifespan by 44% in diet-induced obese mice, SRT 1720 monohydrochloride is a critical tool for investigating the mechanisms of aging and age-related functional decline [1]. This model allows researchers to study the interplay between SIRT1 activation, caloric restriction mimetics, and the amelioration of multiple age-related pathologies, including hepatic steatosis and systemic inflammation.

SIRT1-Specific Pathway Dissection with Minimal Isoform Cross-Reactivity

The >230-fold selectivity of SRT 1720 for SIRT1 over SIRT2 and SIRT3 makes it an indispensable reagent for experiments designed to isolate SIRT1-specific functions . Its use minimizes the confounding effects that could arise from the unintended activation of other sirtuin isoforms, thereby increasing the clarity and interpretability of results in cellular and biochemical assays aimed at elucidating SIRT1's role in processes such as autophagy, mitochondrial biogenesis, and gene silencing.

Comparative Pharmacology Studies with Other STACs

The distinct allosteric binding site and non-identical functional profile of SRT 1720 compared to other STACs, such as SRT 2104, make it essential for comparative pharmacology studies [2]. Researchers can use SRT 1720 monohydrochloride to investigate how different modes of SIRT1 activation lead to divergent downstream biological consequences, thereby advancing the understanding of biased signaling or functional selectivity within the SIRT1 pathway.

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